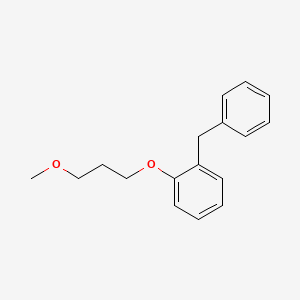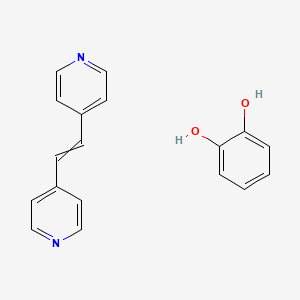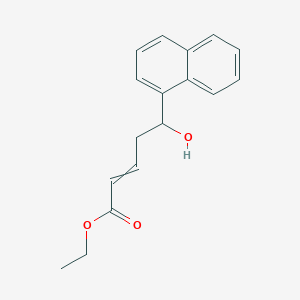
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a pent-2-enoate moiety. The presence of the hydroxyl group and the conjugated double bond in the ester function makes it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate typically involves the vinylogous aldol addition reaction. One common method includes the reaction of naphthaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent purification systems and chromatographic techniques are employed to isolate and purify the compound .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The conjugated double bond can be reduced using hydrogenation reactions to yield saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthalen-1-ylpent-2-enoic acid.
Reduction: Formation of ethyl 5-hydroxy-5-(naphthalen-1-yl)pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate involves its interaction with various molecular targets. The hydroxyl group and the conjugated double bond play crucial roles in its reactivity. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Methyl 5-hydroxy-5-(naphthalen-1-yl)pent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-hydroxy-5-phenylpent-2-enoate: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
Ethyl 5-hydroxy-5-(2,4-dimethoxyphenyl)pent-2-enoate: Similar structure but with a 2,4-dimethoxyphenyl group instead of a naphthalen-1-yl group.
Uniqueness: this compound is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.
Propiedades
Número CAS |
919296-44-9 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-5-naphthalen-1-ylpent-2-enoate |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-10,12,16,18H,2,11H2,1H3 |
Clave InChI |
NULJSNLQAGFFMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCC(C1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)


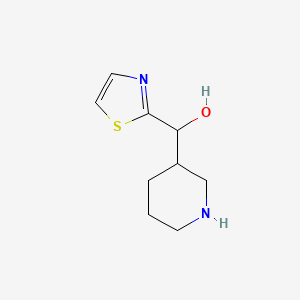
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
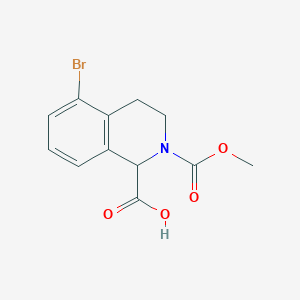
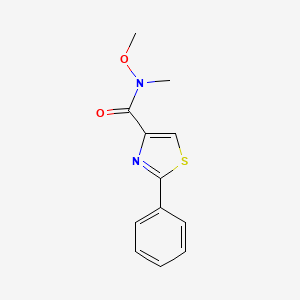
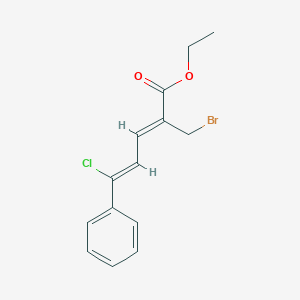
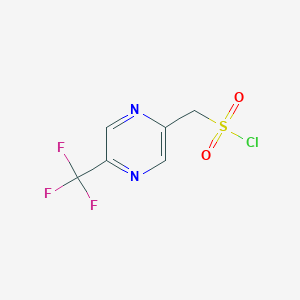
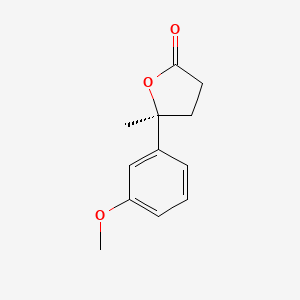
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
